molecular formula C9H11F3N2O2 B2429019 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823464-59-0

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2429019
CAS No.: 1823464-59-0
M. Wt: 236.194
InChI Key: LYWMJBRAHAKOSJ-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a methyl and a trifluoromethyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptors such as thePeroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Compounds with similar structures have been used inSuzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

Similar compounds have been noted to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of these compounds are factors that can impact their bioavailability .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of target molecules .

Action Environment

The action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, can be affected by factors such as temperature, solvent, and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the butanoic acid moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include substituted pyrazoles with various functional groups.

Scientific Research Applications

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • Trifluoromethyl group-containing drugs such as fluoxetine and celecoxib

Uniqueness: 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-4-5(2)7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMJBRAHAKOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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